2-Bromo-5-isopropyl-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-isopropyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and an isopropyl group. The molecular formula of this compound is C5H7BrN2S, and it has a molecular weight of 207.09 g/mol
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, to which 2-bromo-5-isopropyl-1,3,4-thiadiazole belongs, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
Based on the general behavior of 1,3,4-thiadiazole derivatives, it can be inferred that this compound interacts with its targets, disrupting dna replication processes . This interaction results in the inhibition of cell replication, affecting both bacterial and cancer cells .
Biochemical Pathways
Molecules containing a thiadiazole ring, like this compound, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It is known that the compound is a solid , and its storage temperature is under -20°C . These properties may impact its bioavailability.
Result of Action
Given its potential to disrupt dna replication processes, it can be inferred that the compound may lead to the inhibition of cell replication, affecting both bacterial and cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry environment and in a freezer under -20°C to maintain its stability . The compound’s efficacy and action may also be influenced by the specific biological environment in which it is introduced.
Biochemical Analysis
Biochemical Properties
2-Bromo-5-isopropyl-1,3,4-thiadiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to bind to certain proteins, influencing their structural conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, this compound can modulate the expression of genes associated with cell cycle regulation, thereby affecting cellular metabolism and growth . Furthermore, studies have shown that this compound can induce oxidative stress in cells, leading to alterations in cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as DNA and proteins . This binding can result in the inhibition or activation of enzymatic activities, depending on the nature of the interaction. For example, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has been shown to undergo degradation, leading to a decrease in its efficacy . The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term studies have indicated that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been found to exhibit minimal toxicity and can effectively modulate biochemical pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with xenobiotic metabolism . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body . The metabolic pathways of this compound are complex and involve multiple steps, each contributing to the overall biochemical effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . The targeting of this compound to these organelles is mediated by targeting signals and post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-isopropyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing bromine and isopropyl groups with thiourea in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isopropyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazoles, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-5-isopropyl-1,3,4-thiadiazole has several scientific research applications, including:
Comparison with Similar Compounds
2-Bromo-5-isopropyl-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-Amino-5-bromo-1,3,4-thiadiazole: This compound has an amino group instead of an isopropyl group, leading to different chemical and biological properties.
5-Bromo-1-isopropyl-1H-1,2,4-triazole: This compound has a triazole ring instead of a thiadiazole ring, resulting in different reactivity and applications.
5-Amino-3-isopropyl-1,2,4-thiadiazole: This compound has an amino group and a different substitution pattern on the thiadiazole ring.
Properties
IUPAC Name |
2-bromo-5-propan-2-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBQFBOZPYFOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677531 | |
Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-62-6 | |
Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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